EGFR Kinase Inhibition: Potency of 2-Aminoquinazoline Derivatives Against Osimertinib-Resistant Mutants
In the context of overcoming Osimertinib resistance in non-small cell lung cancer (NSCLC), a 2-aryl-4-aminoquinazoline derivative (Compound 6g) demonstrates significant differentiation against the clinical standard, Osimertinib. The data shows superior enzymatic inhibition of the EGFR Del19/T790M/C797S mutant, which is a primary driver of Osimertinib resistance [1].
| Evidence Dimension | Enzymatic inhibition (IC50) against EGFR Del19/T790M/C797S |
|---|---|
| Target Compound Data | IC50 = 0.056 μM |
| Comparator Or Baseline | Osimertinib: IC50 = 0.896 μM (16-fold less potent) |
| Quantified Difference | 16-fold higher potency |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This 16-fold potency advantage against a major resistance mechanism makes 2-aminoquinazoline-based scaffolds a compelling choice for developing fourth-generation EGFR inhibitors.
- [1] PMID 41950648. Eur. J. Med. Chem. 2026. doi:10.1016/j.ejmech.2026.xx.xxx. View Source
